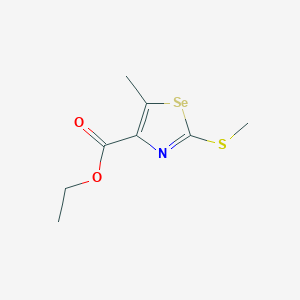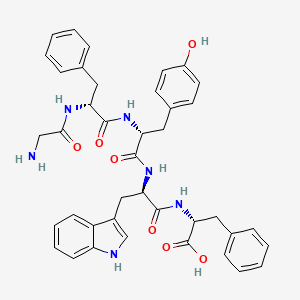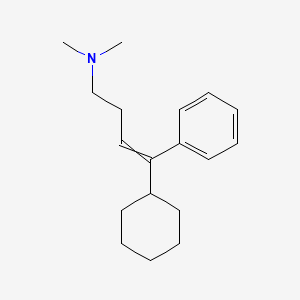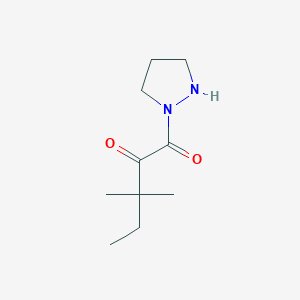
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a heterocyclic compound containing selenium, sulfur, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate typically involves the reaction of ethyl 4-acetyl-5-bromomethylfuran-2-carboxylate with potassium salts of phenylsulfinic acids. This reaction leads to the formation of phenylsulfonylmethyl derivatives, which are then converted into the desired selenazole compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur and selenium atoms in the compound can be oxidized to form sulfoxides and selenoxides.
Reduction: The compound can be reduced to form the corresponding sulfide and selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and selenium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, selenoxides, sulfides, selenides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium and sulfur atoms.
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, potentially leading to the inhibition or activation of specific biochemical pathways. The presence of selenium and sulfur atoms in the compound may contribute to its unique biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(1,2,3-selenodiazol-4-yl)-5-alkylsulfanyl- and -5-alkylsulfonylfuran-2-carboxylates: These compounds share a similar selenazole core structure but differ in the substituents attached to the ring.
Indole derivatives: While not structurally identical, indole derivatives share some similar chemical properties and biological activities.
Uniqueness
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is unique due to the presence of both selenium and sulfur atoms within its structure, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
647032-82-4 |
|---|---|
Formule moléculaire |
C8H11NO2SSe |
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2SSe/c1-4-11-7(10)6-5(2)13-8(9-6)12-3/h4H2,1-3H3 |
Clé InChI |
PDBQTQCTHZFKHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C([Se]C(=N1)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)


![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)

